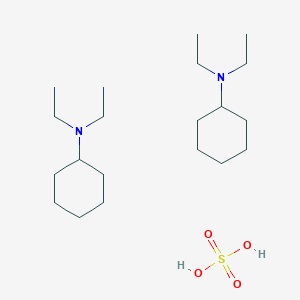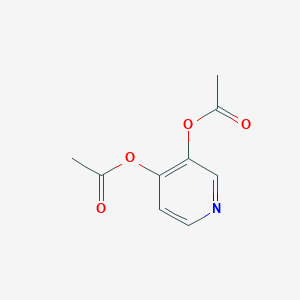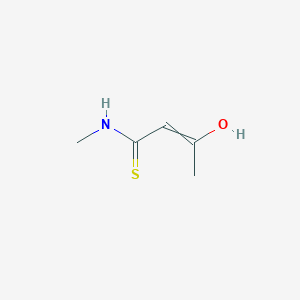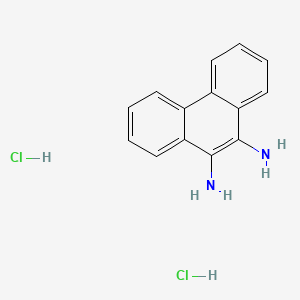![molecular formula C10H7N3 B13781532 6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
6H-Pyrrolo[2,3-g]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[2,3-g]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions. One common method includes the use of zinc triflate as a catalyst, which facilitates the reaction between diamine and dicarbonyl compounds in acetonitrile at room temperature, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cerium oxide, has been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions: 6H-Pyrrolo[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being notable examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives
科学研究应用
6H-Pyrrolo[2,3-g]quinoxaline has diverse applications in scientific research:
作用机制
The mechanism of action of 6H-Pyrrolo[2,3-g]quinoxaline involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Similar Compounds:
- Pyrrolo[1,2-a]quinoxaline
- Pyrrolo[3,4-b]quinoxaline
- Pyrrolo[2,3-b]quinoxaline
Comparison: Compared to its analogs, it exhibits distinct electronic properties and biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
1H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H |
InChI 键 |
ZEQXBOVKCSVJPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C3C(=CC=N3)C=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







